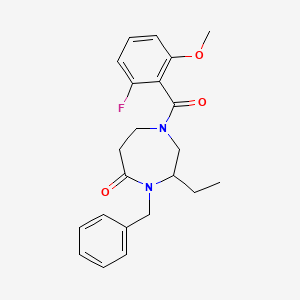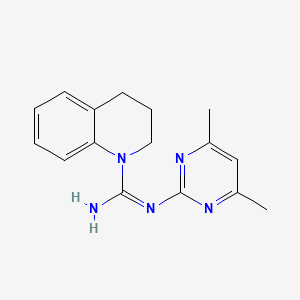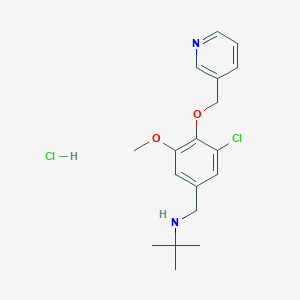![molecular formula C21H22N2O6 B5492674 methyl (Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoate](/img/structure/B5492674.png)
methyl (Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoate is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a benzoyl group, a nitrophenyl group, and a prop-2-enoate moiety. This compound is of interest in various fields of scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoate typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of the benzoyl intermediate by reacting 4-(2-methylpropoxy)benzoic acid with an appropriate reagent such as thionyl chloride.
Amidation Reaction: The benzoyl intermediate is then reacted with an amine derivative to form the benzoyl amide.
Esterification: The final step involves the esterification of the benzoyl amide with methyl 3-(3-nitrophenyl)prop-2-enoate under suitable conditions, such as the presence of a catalyst and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl (Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoyl derivatives.
科学的研究の応用
Methyl (Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl (Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
Methyl (Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(4-nitrophenyl)prop-2-enoate: Similar structure with a different position of the nitro group.
Methyl (Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-chlorophenyl)prop-2-enoate: Similar structure with a chloro group instead of a nitro group.
Uniqueness
Methyl (Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
IUPAC Name |
methyl (Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-14(2)13-29-18-9-7-16(8-10-18)20(24)22-19(21(25)28-3)12-15-5-4-6-17(11-15)23(26)27/h4-12,14H,13H2,1-3H3,(H,22,24)/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAVEUMAECZJFG-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[1-(2,3-dihydro-1H-inden-5-yl)-1H-imidazol-2-yl]phenoxy}ethanol](/img/structure/B5492601.png)
![N-[(Z)-1-(furan-2-yl)-5-hydroxy-3-oxopent-1-en-2-yl]benzamide](/img/structure/B5492602.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5492628.png)
![2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-N-(2-phenylethyl)-1-piperidinecarboxamide](/img/structure/B5492632.png)

![5-[(3-tert-butylphenoxy)methyl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole](/img/structure/B5492660.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5492663.png)
![1-acetyl-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5492671.png)
![(E)-4-[2-(3,4-dimethoxyphenyl)ethyl-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B5492681.png)
![4-[4-(benzoylamino)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B5492685.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-phenylacetamide](/img/structure/B5492689.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]-3-piperidinol](/img/structure/B5492698.png)
